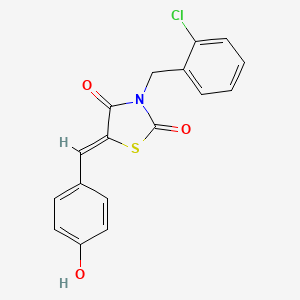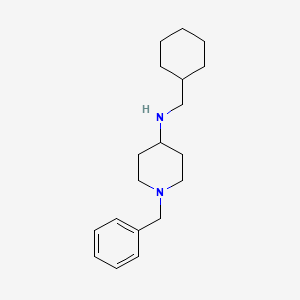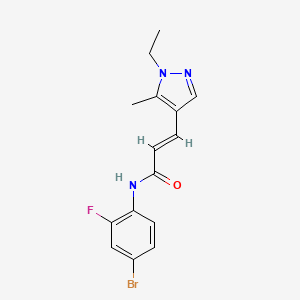
3-(2-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves a variety of chemical reactions, with the Knoevenagel condensation being a common method. This reaction typically involves the condensation of aldehydes with compounds containing active methylene groups, such as thiazolidinedione, in the presence of a base. For instance, the synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones was achieved by direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride, showcasing the versatility of the synthetic routes for these compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction data, along with IR, 1H NMR, and MS spectroscopy, are commonly used to confirm the structures of synthesized compounds. The crystal structure of one such compound was determined, illustrating the importance of structural analysis in the development of thiazolidine-2,4-dione derivatives (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidine-2,4-dione derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the N-alkylation and O-alkylation of thiazolidine-2,4-diones in an alkaline environment have been studied, highlighting the compound's reactivity and potential for further chemical modifications (Marc et al., 2021).
Aplicaciones Científicas De Investigación
Thiazolidinediones Applications
Thiazolidinediones (TZDs) are a class of compounds known for their peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity. They have been extensively studied for their therapeutic applications, particularly in the treatment of metabolic syndromes such as type 2 diabetes mellitus (T2DM). Beyond their metabolic effects, TZDs have also shown promise in anticancer research. Interestingly, the anticancer effects of TZDs do not correlate well with their ability to activate the PPARγ receptor, suggesting that they may act through alternative mechanisms, such as selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, which is known to be aberrantly regulated in various cancers. Structural analysis suggests that modifications to the thiazolidine-2,4-dione scaffold can enhance its pharmacological profile, highlighting the importance of this core structure in medicinal chemistry (Mughal, Kumar, & Vikram, 2015).
Propiedades
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-14-4-2-1-3-12(14)10-19-16(21)15(23-17(19)22)9-11-5-7-13(20)8-6-11/h1-9,20H,10H2/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWSCKTCJUXIH-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)


![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)